molecular formula C16H20BrNO B7967384 (4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone

(4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone

Cat. No.: B7967384
M. Wt: 322.24 g/mol
InChI Key: WHYQPISCNQWFFI-UHFFFAOYSA-N
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Description

(4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a cyclobutyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 4-(4-bromophenyl)piperidine. This intermediate is then reacted with cyclobutanone under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • Cyclopropyl (3-pyridinyl)methanone
  • Cyclopentyl (phenyl)methanone

Uniqueness

(4-(4-Bromophenyl)piperidin-1-yl)(cyclobutyl)methanone is unique due to the presence of both a piperidine ring and a cyclobutyl methanone moiety, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-bromophenyl)piperidin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO/c17-15-6-4-12(5-7-15)13-8-10-18(11-9-13)16(19)14-2-1-3-14/h4-7,13-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYQPISCNQWFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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